N-(2-ethylhexyl)-1-({2-methyl-4-[(2-methylphenyl)diazenyl]phenyl}diazenyl)naphthalen-2-amine N-(2-ethylhexyl)-1-({2-methyl-4-[(2-methylphenyl)diazenyl]phenyl}diazenyl)naphthalen-2-amine
Brand Name: Vulcanchem
CAS No.: 56358-09-9
VCID: VC18524333
InChI: InChI=1S/C32H37N5/c1-5-7-13-25(6-2)22-33-31-19-17-26-14-9-10-15-28(26)32(31)37-36-30-20-18-27(21-24(30)4)34-35-29-16-11-8-12-23(29)3/h8-12,14-21,25,33H,5-7,13,22H2,1-4H3
SMILES:
Molecular Formula: C32H37N5
Molecular Weight: 491.7 g/mol

N-(2-ethylhexyl)-1-({2-methyl-4-[(2-methylphenyl)diazenyl]phenyl}diazenyl)naphthalen-2-amine

CAS No.: 56358-09-9

Cat. No.: VC18524333

Molecular Formula: C32H37N5

Molecular Weight: 491.7 g/mol

* For research use only. Not for human or veterinary use.

N-(2-ethylhexyl)-1-({2-methyl-4-[(2-methylphenyl)diazenyl]phenyl}diazenyl)naphthalen-2-amine - 56358-09-9

Specification

CAS No. 56358-09-9
Molecular Formula C32H37N5
Molecular Weight 491.7 g/mol
IUPAC Name N-(2-ethylhexyl)-1-[[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]diazenyl]naphthalen-2-amine
Standard InChI InChI=1S/C32H37N5/c1-5-7-13-25(6-2)22-33-31-19-17-26-14-9-10-15-28(26)32(31)37-36-30-20-18-27(21-24(30)4)34-35-29-16-11-8-12-23(29)3/h8-12,14-21,25,33H,5-7,13,22H2,1-4H3
Standard InChI Key HQAXWOAOPDPYHY-UHFFFAOYSA-N
Canonical SMILES CCCCC(CC)CNC1=C(C2=CC=CC=C2C=C1)N=NC3=C(C=C(C=C3)N=NC4=CC=CC=C4C)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, N-(2-ethylhexyl)-1-[[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]diazenyl]naphthalen-2-amine , reflects its intricate architecture. Key features include:

  • Naphthalene core: A fused bicyclic aromatic system providing structural rigidity and π-conjugation.

  • Diazenyl substituents: Two -N=N- groups at the 1- and 4-positions of the naphthalene and phenyl rings, respectively, enabling redox activity and optical properties.

  • 2-Ethylhexyl chain: A branched alkyl group attached to the amine nitrogen, enhancing solubility in nonpolar solvents .

The stereochemistry of the diazenyl groups is explicitly defined as E (trans) in the ChemSpider entry , critical for maintaining planar geometry and electronic delocalization.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular formulaC32H37N5\text{C}_{32}\text{H}_{37}\text{N}_5
Molecular weight491.7 g/mol
CAS Registry Number56358-09-9
PubChem CID20841788
Melting pointNot reported-
Boiling pointNot reported-

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves sequential diazo coupling reactions:

  • Formation of the first diazenyl group: Reaction of 2-methylaniline with nitrous acid (HNO2\text{HNO}_2) to generate a diazonium salt, which couples with 4-amino-2-methylphenol to yield 4-[(2-methylphenyl)diazenyl]-2-methylphenol.

  • Second diazo coupling: The phenolic intermediate is diazotized and coupled with N-(2-ethylhexyl)-2-naphthylamine to install the second diazenyl group .

Critical parameters include:

  • Temperature: Maintained below 5°C during diazotization to prevent decomposition.

  • pH: Controlled at 8–9 during coupling to optimize electrophilic aromatic substitution.

Industrial Manufacturing

Scalable production employs continuous flow reactors with in-line purification modules to enhance yield (>85%) and reduce waste. Automated systems mitigate risks associated with exothermic diazo reactions, ensuring compliance with REACH safety protocols .

Comparative Analysis with Structural Analogs

The compound shares similarities with azo dyes like Disperse Orange 3 (CAS 730-40-5), differing in alkyl chain length and substitution pattern. Key distinctions include:

  • Enhanced solubility: The 2-ethylhexyl group improves solubility in organic solvents compared to shorter-chain analogs.

  • Reduced photodegradation: The naphthalene core stabilizes the diazenyl groups against UV-induced cleavage .

Future Research Directions

  • Mechanistic Toxicology: Elucidate metabolic pathways using hepatic microsome assays.

  • Advanced Material Design: Explore use in organic semiconductors or photodynamic therapy agents.

  • Industrial Optimization: Develop solvent-free synthesis routes to align with green chemistry principles.

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